![molecular formula C27H33FN2O3S B2715794 7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one CAS No. 892768-00-2](/img/structure/B2715794.png)
7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H33FN2O3S and its molecular weight is 484.63. The purity is usually 95%.
BenchChem offers high-quality 7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reaction Mechanisms
Synthesis of Isoquinoline Derivatives : Research by Takeuchi, Masuda, and Hamada (1992, 1993) explored the synthesis of 7-methoxy-3-methylsulfonyl-3H-benz[d]azepine and its derivatives from isoquinoline 2-oxides, proposing a revised reaction mechanism based on results obtained with deuterated dimethyl sulfoxide-d6 (Takeuchi, Masuda, & Hamada, 1992) (Takeuchi, Masuda, & Hamada, 1993).
Synthesis of Azepan Quinolones : Xia, Chen, and Yu (2013) isolated and identified N-substituted regioisomers of besifloxacin, synthesizing them from related quinolone derivatives. The chemical structure was established based on NMR, mass spectrometry data, and elemental analysis (Xia, Chen, & Yu, 2013).
Antimicrobial Properties and Applications
Antibacterial Activities : Senthilkumar et al. (2009) synthesized novel fluoroquinolone derivatives and evaluated their antimycobacterial activities in vitro and in vivo against various strains of Mycobacterium tuberculosis, identifying compounds with significant activity (Senthilkumar et al., 2009).
Synthesis of Novel Antibacterial Agents : Kuramoto et al. (2003) designed novel quinolone derivatives with potent antibacterial activities against a variety of bacteria, including both Gram-positive and Gram-negative strains, and investigated their structure-activity relationship (Kuramoto et al., 2003).
Biological and Pharmacological Studies
Inhibition of Enzyme Activities : Grunewald et al. (2006) studied tetrahydroisoquinolines, potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), and analyzed their binding to the active site of PNMT, revealing insights into the inhibitory potency and the structural features of these compounds (Grunewald et al., 2006).
Anti-Inflammatory and Analgesic Activities : Hall et al. (1990) demonstrated that certain N-substituted derivatives have significant anti-inflammatory and local analgesic activity in rodents, offering potential for therapeutic applications (Hall et al., 1990).
Miscellaneous Applications
Ionic Liquids and Solvents : Belhocine et al. (2011) synthesized a new family of room temperature ionic liquids using azepane, exploring their potential applications and properties such as density, viscosity, and conductivity (Belhocine et al., 2011).
Synthesis of Antitumor Agents : Zhang et al. (2007) synthesized 4-aminoquinoline derivatives and evaluated their cytotoxic effects on human breast tumor cell lines, identifying compounds with potent anticancer activity (Zhang et al., 2007).
Eigenschaften
IUPAC Name |
7-(azepan-1-yl)-1-butyl-3-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN2O3S/c1-4-5-12-30-18-26(34(32,33)21-11-10-19(2)20(3)15-21)27(31)22-16-23(28)25(17-24(22)30)29-13-8-6-7-9-14-29/h10-11,15-18H,4-9,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGMJOFHCWWUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.